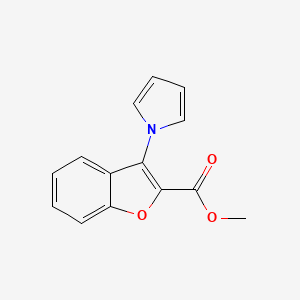![molecular formula C15H12O4 B2440216 4-[(4-Formylphenoxy)methyl]benzoic acid CAS No. 428468-34-2](/img/structure/B2440216.png)
4-[(4-Formylphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Formylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 428468-34-2 . It has a molecular weight of 256.26 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[(4-formylphenoxy)methyl]benzoic acid . The InChI Code is 1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) .Physical And Chemical Properties Analysis
“4-[(4-Formylphenoxy)methyl]benzoic acid” is a solid at room temperature . It has a molecular weight of 256.26 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Liquid Crystal Synthesis
4-[(4-Formylphenoxy)methyl]benzoic acid has been identified as an intermediate in the synthesis of various liquid crystals, particularly in the domain of ferroelectric and antiferroelectric liquid crystals. The synthesis processes typically involve a series of steps including methylation, acylation, and reduction, demonstrating the compound's pivotal role in developing advanced liquid crystal materials (Dou Qing, 2000).
Pharmacokinetics
There's significant interest in the pharmacokinetic properties of similar benzoic acid derivatives. For instance, a study focused on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, exploring its pharmacokinetics in rats via both intravenous and oral administrations. This research is indicative of a broader interest in the metabolic pathways and bioavailability of benzoic acid derivatives in medical research (Haoran Xu et al., 2020).
Environmental Applications
4-[(4-Formylphenoxy)methyl]benzoic acid and its derivatives could potentially be relevant in environmental applications, such as the degradation of pollutants. Studies on the degradation pathways of similar compounds, like m-cresol into benzoic acid, indicate potential applications in waste treatment and environmental remediation (K. Londry & P. Fedorak, 1993).
Plant Growth Regulation
Research has been conducted on the physiological activity of benzoic acids in plant growth regulation. This includes exploring the effects of various substituted benzoic acids, which could imply potential agricultural applications for 4-[(4-Formylphenoxy)methyl]benzoic acid in influencing plant growth and development (Mary B. Pybus et al., 1959).
Synthesis of Other Compounds
This compound could also play a role in the synthesis of other important chemical compounds. For example, the synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme, highlights the utility of benzoic acid derivatives in creating environmentally friendly synthetic pathways (M. Aresta et al., 1998).
Supramolecular Liquid Crystals
Studies have been done on the induction of supramolecular liquid crystal phases through hydrogen-bonding interactions involving benzoic acids. This suggests potential applications in the development of new materials with unique physical properties (M. Naoum et al., 2010).
Analytical Applications
Investigations into the use of benzoic acid derivatives as acid-base indicators in analytical chemistry have been reported. This could point to applications of 4-[(4-Formylphenoxy)methyl]benzoic acid in analytical methods and techniques (W. Kofie et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZTMPNUCKOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)



![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)


![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)

![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)

